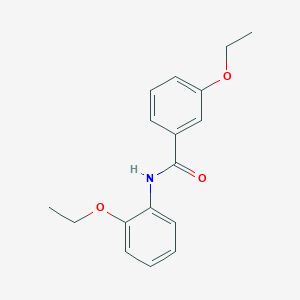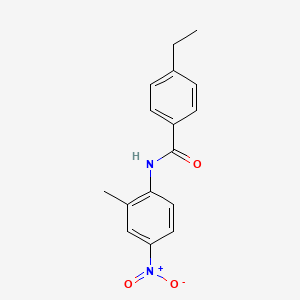![molecular formula C17H28ClNO3 B4407659 4-[3-(3-butoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4407659.png)
4-[3-(3-butoxyphenoxy)propyl]morpholine hydrochloride
Descripción general
Descripción
4-[3-(3-butoxyphenoxy)propyl]morpholine hydrochloride, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical practices. It is a member of the amide class of local anesthetics and was first synthesized in 1957. Bupivacaine is used to block nerve impulses in a specific area of the body, resulting in temporary loss of sensation. It is commonly used in surgeries, dental procedures, and obstetrics.
Mecanismo De Acción
4-[3-(3-butoxyphenoxy)propyl]morpholine hydrochloride works by blocking the sodium channels in the nerve cells, which prevents the transmission of nerve impulses. This results in temporary loss of sensation in the area where the drug is administered. This compound has a long duration of action, which makes it an effective local anesthetic for longer surgical procedures.
Biochemical and Physiological Effects
This compound has both biochemical and physiological effects on the body. The drug can cause a decrease in blood pressure and heart rate, which can lead to cardiovascular complications in some patients. This compound can also cause respiratory depression, which can be life-threatening in some cases. Other side effects of this compound include nausea, vomiting, and dizziness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(3-butoxyphenoxy)propyl]morpholine hydrochloride is a commonly used local anesthetic in laboratory experiments due to its long duration of action and effectiveness in blocking nerve impulses. However, the drug has limitations in terms of its potential side effects on the cardiovascular and respiratory systems. Researchers must carefully monitor the dosage and administration of this compound in laboratory experiments to ensure the safety of the subjects.
Direcciones Futuras
There are many potential future directions for the use of 4-[3-(3-butoxyphenoxy)propyl]morpholine hydrochloride in scientific research. One area of interest is the development of new formulations of this compound that can provide longer duration of action and fewer side effects. Another area of interest is the use of this compound in the treatment of chronic pain conditions such as neuropathic pain and cancer-related pain. Further research is needed to fully understand the potential benefits and limitations of this compound in these areas.
Conclusion
This compound is a widely used local anesthetic drug that has been extensively studied in scientific research. The drug has a complex synthesis method and works by blocking the sodium channels in the nerve cells. This compound has both biochemical and physiological effects on the body, and researchers must carefully monitor its use in laboratory experiments. There are many potential future directions for the use of this compound in scientific research, including the development of new formulations and the treatment of chronic pain conditions.
Aplicaciones Científicas De Investigación
4-[3-(3-butoxyphenoxy)propyl]morpholine hydrochloride has been extensively studied in scientific research for its use as a local anesthetic. It has been found to be effective in providing analgesia for a variety of surgical procedures, including dental procedures, orthopedic surgeries, and obstetrics. This compound is also used in the treatment of chronic pain conditions such as neuropathic pain and cancer-related pain.
Propiedades
IUPAC Name |
4-[3-(3-butoxyphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-2-3-11-20-16-6-4-7-17(15-16)21-12-5-8-18-9-13-19-14-10-18;/h4,6-7,15H,2-3,5,8-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIFJNBKQRESNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)OCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-benzylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4407579.png)
![3-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B4407584.png)
![3-[4-(2-propionylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4407594.png)


![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(1-piperidinyl)benzamide](/img/structure/B4407617.png)
![4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4407627.png)
![N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4407636.png)
![4-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B4407638.png)


![1-allyl-5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4407667.png)
![4-[(ethylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B4407680.png)
![3-(3-methoxyphenyl)-4-methyl-5-[(4-nitrophenyl)thio]-4H-1,2,4-triazole](/img/structure/B4407685.png)